molecular formula C17H15ClN2O4 B2738601 N-(2-(2-chlorophenyl)-2-methoxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1705067-74-8

N-(2-(2-chlorophenyl)-2-methoxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2738601
CAS No.: 1705067-74-8
M. Wt: 346.77
InChI Key: MQTMXLBFJQMMMS-UHFFFAOYSA-N
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Description

N-(2-(2-chlorophenyl)-2-methoxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, including a chlorophenyl group, a methoxyethyl chain, a furan ring, and an isoxazole carboxamide moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide typically involves multiple steps:

  • Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. This step often requires a base such as sodium hydroxide or potassium carbonate and a solvent like dichloromethane or ethanol.

  • Introduction of the Furan Ring: : The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid or ester reacts with a halogenated isoxazole derivative in the presence of a palladium catalyst and a base like potassium phosphate.

  • Attachment of the Chlorophenyl Group: : The chlorophenyl group can be attached through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with an appropriate nucleophile under basic conditions.

  • Formation of the Carboxamide Group: : The carboxamide group is typically formed by reacting an isoxazole carboxylic acid derivative with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or isoxazolidine derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Isoxazoline or isoxazolidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-chlorophenyl)-2-methoxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although detailed studies are required to confirm these effects.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(2-chlorophenyl)-2-methoxyethyl)-5-(furan-2-yl)isoxazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    N-(2-(2-chlorophenyl)-2-methoxyethyl)-5-(furan-2-yl)isoxazole-3-methyl ester: Similar structure but with a methyl ester group instead of a carboxamide.

    N-(2-(2-chlorophenyl)-2-methoxyethyl)-5-(furan-2-yl)isoxazole-3-amine: Similar structure but with an amine group instead of a carboxamide.

Uniqueness

The uniqueness of N-(2-(2-chlorophenyl)-2-methoxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-22-16(11-5-2-3-6-12(11)18)10-19-17(21)13-9-15(24-20-13)14-7-4-8-23-14/h2-9,16H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTMXLBFJQMMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=NOC(=C1)C2=CC=CO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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